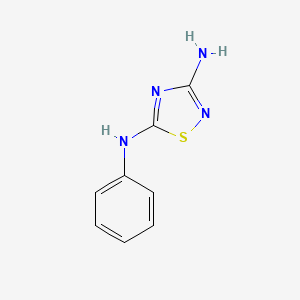

3-Amino-5-phenylamino-1,2,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-N-phenyl-1,2,4-thiadiazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQILAUHHKYCEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373409 | |

| Record name | N~5~-Phenyl-1,2,4-thiadiazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-15-4 | |

| Record name | N~5~-Phenyl-1,2,4-thiadiazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-ANILINO-1,2,4-THIADIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Amino-5-phenylamino-1,2,4-thiadiazole

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-phenylamino-1,2,4-thiadiazole

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5][6] The unique electronic and steric properties of the thiadiazole ring allow it to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets and improving pharmacokinetic profiles.[7]

This guide focuses on the synthesis of a specific, unsymmetrically substituted derivative: This compound . This molecule combines the core thiadiazole structure with two distinct amino functionalities, making it a valuable building block for the development of more complex molecules and a target of interest for biological screening. The primary synthetic challenge lies in the controlled, regioselective construction of the heterocyclic ring to yield the desired 3,5-disubstituted pattern.

This document provides a comprehensive overview of the most robust and field-proven synthetic methodology for this target compound: the intramolecular oxidative cyclization of a key thiourea precursor. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Part 1: The Core Synthetic Strategy: Oxidative N-S Bond Formation

The most efficient and widely adopted strategy for synthesizing 5-amino-1,2,4-thiadiazole derivatives involves the intramolecular oxidative cyclization of an appropriate thiourea intermediate.[8][9] This approach is favored for its operational simplicity, use of readily available starting materials, and generally good yields.

The overall synthetic logic proceeds in two conceptual stages, which can often be performed in a single pot:

-

Formation of the Precursor: Synthesis of the key intermediate, 1-phenyl-3-guanylthiourea, from common starting materials.

-

Oxidative Cyclization: Intramolecular dehydrogenative N-S bond formation to construct the 1,2,4-thiadiazole ring.

Logical Workflow of the Synthesis

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Insights: The Rationale Behind the Reaction

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process hinges on the nucleophilicity of the nitrogen atoms in guanidine and the electrophilicity of the isothiocyanate, followed by a controlled oxidation.

Step A: Formation of 1-Phenyl-3-guanylthiourea

The synthesis begins with the nucleophilic attack of one of the amino groups of guanidine on the electrophilic carbon atom of phenyl isothiocyanate. Guanidine is a strong base and a potent nucleophile due to the resonance stabilization of its conjugate acid. This step typically proceeds readily at room temperature without the need for a catalyst, forming the acyclic thiourea intermediate. The choice of a non-protic solvent like DMF or THF is common to ensure solubility of the reactants.

Step B: Intramolecular Oxidative N-S Bond Formation

This is the key ring-forming step. The thiourea intermediate exists in tautomeric equilibrium with its imidoyl form. An oxidizing agent facilitates the removal of two hydrogen atoms—one from the thiol group of the tautomer and one from a nitrogen atom—to form the stable N-S bond of the thiadiazole ring.[8][9]

Molecular iodine (I₂) is a common and effective oxidant for this transformation. The proposed mechanism involves the formation of a sulfenyl iodide intermediate, which is then susceptible to intramolecular nucleophilic attack by a nitrogen atom, followed by elimination of HI to yield the final heterocyclic product.

Proposed Reaction Mechanism

Caption: Key steps in the oxidative cyclization mechanism.

Part 2: Experimental Protocol and Data

This section provides a detailed, self-validating protocol for the . The validation of the synthesis relies on the rigorous characterization of the final product.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier Notes |

| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 103-72-0 | Use freshly distilled or high-purity grade (>98%) |

| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 50-01-1 | Must be converted to free base before use |

| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | 25 wt. % solution in methanol or solid |

| Iodine (I₂) | I₂ | 253.81 | 7553-56-2 | Resublimed grade recommended |

| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous grade |

| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous grade |

Step-by-Step Synthesis Protocol

Step 1: Preparation of Guanidine Free Base

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride (9.55 g, 0.10 mol) in methanol (100 mL).

-

To this solution, add a solution of sodium methoxide (25 wt. % in methanol, 21.6 g, 0.10 mol) dropwise at 0 °C (ice bath).

-

Stir the resulting suspension for 1 hour at room temperature. A white precipitate of sodium chloride will form.

-

Filter the mixture to remove the NaCl precipitate. The resulting filtrate contains guanidine free base in methanol and should be used immediately in the next step.

Expert Insight: The in-situ preparation of guanidine free base is crucial as it is hygroscopic and unstable upon prolonged storage. Precise stoichiometric addition of the base is necessary to avoid excess base which can lead to side reactions with the isothiocyanate.

Step 2: Formation of 1-Phenyl-3-guanylthiourea Intermediate

-

Transfer the methanolic guanidine solution to a 500 mL flask.

-

Add phenyl isothiocyanate (13.52 g, 0.10 mol) dropwise to the stirred solution at room temperature.

-

Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane).

Step 3: Oxidative Cyclization

-

To the reaction mixture containing the thiourea intermediate, add a solution of iodine (25.4 g, 0.10 mol) in methanol (50 mL) portion-wise over 30 minutes. The solution will turn dark brown.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the intermediate.

-

Cool the reaction mixture to room temperature.

Step 4: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the excess iodine disappears.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Add cold water (100 mL) to the residue. A solid precipitate should form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to afford pure this compound as a crystalline solid.

Characterization and Validation Data

The identity and purity of the synthesized compound must be confirmed through spectroscopic and physical analysis.

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approx. 134-143 °C (Isomeric compounds have similar ranges)[10] |

| Molecular Formula | C₈H₈N₄S |

| Molecular Weight | 192.24 g/mol |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.8 (s, 1H, -NH-Ph), δ 7.5-7.7 (m, 2H, Ar-H), δ 7.2-7.4 (m, 2H, Ar-H), δ 6.9-7.1 (m, 1H, Ar-H), δ ~7.0 (s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~175 (C3-NH₂), δ ~168 (C5-NHPh), δ ~140 (Ar-C), δ ~129 (Ar-CH), δ ~122 (Ar-CH), δ ~118 (Ar-CH) |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amino), 3200-3100 (N-H stretch, phenylamino), 1620 (C=N stretch), 1580 (N-H bend), ~700 (C-S stretch) |

| Mass Spec (ESI-MS) | m/z 193.05 [M+H]⁺ |

Trustworthiness Note: The protocol is considered self-validating when the experimental data obtained from the synthesized product aligns with the expected characterization data listed above. A sharp melting point and clean NMR spectra are primary indicators of high purity.

Part 3: Safety and Handling Considerations

-

Phenyl Isothiocyanate: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Methoxide: Is corrosive and flammable. Avoid contact with skin and eyes.

-

Iodine: Is harmful if inhaled or swallowed and can cause skin irritation. Handle with care.

-

Solvents: Methanol and diethyl ether are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

Conclusion

The via the oxidative cyclization of 1-phenyl-3-guanylthiourea is a reliable and efficient method suitable for laboratory-scale preparation. The causality of the experimental choices is rooted in fundamental principles of nucleophilicity, electrophilicity, and redox chemistry. By following the detailed protocol and adhering to safety precautions, researchers can successfully synthesize this valuable heterocyclic building block for further investigation in drug discovery and materials science. The rigorous analytical characterization serves as the final validation of a successful synthetic endeavor.

References

-

Chai, L., Xu, Y., Ding, T., Fang, X., Zhang, W., Wang, Y., Lu, M., Xu, H., & Yang, X. (2017). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. RSC Advances, 7(74), 47069-47076. [Link]

-

Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460. [Link]

-

Semantic Scholar. (n.d.). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation. [Link]

-

ResearchGate. (2017). Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work: From thioamides. (B) Present work: from amides. [Link]

-

Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

-

Gomha, S. M., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8614. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]

-

ResearchGate. (2020). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. [Link]

-

Oniga, S., et al. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. Farmacia, 62(2), 396-406. [Link]

-

Sharma, S., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8105. [Link]

Sources

- 1. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Amino-5-phenyl-1,2,4-thiadiazole, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,4-Thiadiazole Derivatives for Drug Development

The 1,2,4-Thiadiazole Scaffold: A Privileged Core in Medicinal Chemistry

The 1,2,4-thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, has cemented its status as a "privileged scaffold" in modern medicinal chemistry.[1] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The unique electronic configuration and metabolic stability of this ring system make it a versatile building block for designing novel therapeutic agents.[2][4] Unlike many aromatic systems, the 1,2,4-thiadiazole core is not merely a passive scaffold but often plays an active role in the mechanism of action, particularly through its inherent electrophilicity.[5][6] This guide provides an in-depth analysis of the core physicochemical properties of 1,2,4-thiadiazole derivatives, offering field-proven insights and validated protocols for researchers and drug development professionals.

Foundational Physicochemical Properties & Their Impact on Drug Action

The journey of a drug from administration to its target is governed by its physicochemical properties. For 1,2,4-thiadiazole derivatives, a nuanced understanding of these characteristics is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing therapeutic efficacy and safety.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[7]

-

Causality in Action : A higher LogP generally correlates with better membrane permeability, which is essential for oral absorption and crossing the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. The sulfur atom in the thiadiazole ring inherently increases lipophilicity.[4] Strategic placement of polar substituents is a key technique used to modulate the overall LogP into the desired range for optimal drug-likeness.

-

Structure-Property Relationships : Studies have shown that substitutions on phenyl rings attached to the 1,2,4-thiadiazole core significantly influence lipophilicity.[8][9] For instance, the addition of halogen atoms increases LogP, while incorporating hydroxyl or amine groups tends to decrease it.

The following diagram illustrates the critical balance that must be achieved when modulating lipophilicity.

Caption: Balancing the multifaceted effects of lipophilicity.

Aqueous Solubility: A Key Hurdle in Development

Poor aqueous solubility is a leading cause of failure for promising drug candidates.[10] Many heterocyclic compounds, including 1,2,4-thiadiazole derivatives, are highly lipophilic and crystalline, which contributes to low solubility in physiological fluids.[10]

-

Thermodynamic Insights : The solubility of a compound is governed by two main thermodynamic processes: the energy required to break the crystal lattice (sublimation) and the energy released upon interaction with water (hydration).[9][11] Research on 1,2,4-thiadiazole derivatives has shown that introducing substituents into an attached phenyl ring often decreases solubility.[8][9] This is because the substituents can increase the stability of the crystal lattice (increasing sublimation energy) while simultaneously making the molecule less favorable for hydration, a double penalty for solubility.[9]

-

Strategies for Improvement : To overcome solubility challenges, formulators can create solid dispersions of the 1,2,4-thiadiazole derivative with water-soluble polymers like PEG or PVP.[10] This technique disrupts the compound's crystal lattice and improves its interaction with the aqueous environment, leading to a dramatic increase in both solubility and dissolution rate.[10]

Table 1: Solubility of Selected 1,2,4-Thiadiazole Derivatives

| Compound ID | Substituent | Solubility in Buffer (pH 7.4) | Reference |

|---|---|---|---|

| 1 | -H (unsubstituted phenyl) | High | [11] |

| 5 | 4-Cl | Low | [12] |

| 6 | 4-CH3 | Low | [12] |

| 9 | 4-F | Low | [12] |

| TDZ | (complex amine) | Poor |[10] |

Note: "High" and "Low" are relative terms as presented in the source literature. Quantitative values depend on the specific molecular structure.

Electronic Structure and Aromaticity

The electronic properties of the 1,2,4-thiadiazole ring are fundamental to its chemical behavior. The ring is considered electron-deficient and aromatic, which confers significant stability.[13] However, the distribution of electrons is not uniform, leading to specific sites of reactivity.

-

Computational Analysis : Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the electronic landscape of these molecules.[14][15] These calculations can predict molecular geometry, orbital energies (HOMO-LUMO), and electrostatic potential. Such analyses reveal that the 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic attack, a property that has been exploited in synthetic chemistry.[16]

-

Impact on Interactions : The aromatic nature of the ring allows it to participate in π-π stacking interactions with biological targets, such as enzyme active sites or DNA. The heteroatoms (N and S) can also act as hydrogen bond acceptors, further anchoring the molecule to its target.[17]

Chemical and Metabolic Stability

A successful drug must be stable enough to survive storage and the physiological environment of the body. The 1,2,4-thiadiazole ring is generally stable to acids, alkalis, and common oxidizing/reducing agents due to its aromaticity.[16] This stability often translates to a favorable metabolic profile, as the core structure resists cleavage by metabolic enzymes.[2][4] However, the N-S bond within the ring presents a unique point of reactivity, which is a critical feature of its biological activity.

The Electrophilic Nature of the 1,2,4-Thiadiazole Ring: A Covalent-Bonding Pharmacophore

A key insight into the bioactivity of many 1,2,4-thiadiazole derivatives is their function as "electrophilic warheads".[5][6] They are designed to react specifically with nucleophilic residues, most notably the thiol group of cysteine residues in proteins.

Mechanism of Cysteine Thiol Reactivity

The mechanism involves a nucleophilic attack by the cysteine thiol on the N-S bond of the thiadiazole ring. This attack leads to the cleavage of this bond and the formation of a stable, irreversible disulfide bond between the drug and the protein target.[5][6] This covalent modification results in the inactivation of the target enzyme. This targeted reactivity has been successfully employed to design inhibitors for cysteine-dependent enzymes like cathepsins and transglutaminases.[5]

Caption: Mechanism of Cysteine Protease Inhibition.

Experimental and Computational Protocols for Physicochemical Characterization

Reliable and reproducible data are the bedrock of drug development. The following protocols represent self-validating systems for characterizing the core properties of 1,2,4-thiadiazole derivatives.

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method remains the gold standard for determining thermodynamic equilibrium solubility.[10]

-

Preparation : Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions.

-

Supersaturation : Add an excess amount of the solid 1,2,4-thiadiazole derivative to a known volume of the buffer in a sealed vial. The excess solid is critical to ensure equilibrium is reached from a state of saturation.

-

Equilibration : Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation : Separate the solid and liquid phases by centrifugation or filtration. Caution: Ensure the filter does not bind the compound.

-

Quantification : Dilute the resulting saturated solution and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Validation : The presence of undissolved solid at the end of the experiment validates that equilibrium was achieved.

Protocol: Determination of the Partition Coefficient (LogP)

The shake-flask method is also the reference method for LogP determination.

-

Phase Preparation : Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by shaking them together for 24 hours, then allowing the layers to separate. This step is crucial to ensure the volumes of the phases do not change during the experiment.

-

Compound Addition : Dissolve a known amount of the 1,2,4-thiadiazole derivative in the pre-saturated aqueous phase.

-

Partitioning : Add a known volume of the pre-saturated n-octanol to the aqueous solution. Seal the container and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification : Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC-UV or a similar quantitative technique.

-

Calculation : Calculate LogP as: LogP = log10([Compound]octanol / [Compound]aqueous).

Protocol: In Silico Prediction of Properties via Quantum Chemical Calculations

DFT calculations provide invaluable predictive insights before synthesis.[14]

-

Structure Building : Construct the 3D structure of the 1,2,4-thiadiazole derivative using molecular modeling software.

-

Geometry Optimization : Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is DFT with a basis set like B3LYP/6-311++G(d,p).[14]

-

Property Calculation : Once the geometry is optimized, perform single-point energy calculations to determine electronic properties such as:

-

HOMO/LUMO energies : To assess electronic reactivity and stability.

-

Molecular Electrostatic Potential (MEP) : To identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.

-

Dipole Moment : To estimate polarity.

-

-

Analysis : Interpret the computational output to predict the molecule's stability, reactivity, and potential interaction points with biological targets.

Integrated Perspective: The Drug Discovery Workflow

The physicochemical properties discussed are not independent variables but are interconnected components of a larger drug discovery process. Understanding their interplay is essential for success.

Caption: Iterative workflow for developing 1,2,4-thiadiazole derivatives.

A derivative with potent in vitro activity is of little use if it has poor solubility and cannot be absorbed, or if it is too lipophilic and is rapidly metabolized.[10][12] The development process is therefore iterative: initial compounds are synthesized and characterized. The data on their solubility, lipophilicity, and stability are then used to inform the design of the next generation of molecules, seeking to balance potent biological activity with a favorable ADME profile.[18]

Conclusion: Future Directions

The 1,2,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] Its unique physicochemical properties—particularly its inherent stability and its capacity for targeted covalent inhibition—make it an attractive core for tackling a wide range of diseases. Future research will undoubtedly focus on leveraging computational tools for more precise tuning of properties like solubility and lipophilicity from the outset.[14] Furthermore, a deeper understanding of the metabolic pathways and potential toxicities associated with the ring's reactivity will be crucial for advancing these promising compounds from the laboratory to the clinic.

References

-

Title : Medicinal chemistry and properties of 1,2,4-thiadiazoles Source : PubMed URL : [Link]

-

Title : Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives Source : PubMed URL : [Link]

-

Title : Some biologically active 1,2,4-thiadiazoles. Source : ResearchGate URL : [Link]

-

Title : Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents Source : PMC - NIH URL : [Link]

- Title: Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles Source: Books URL

-

Title : Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review Source : PMC - NIH URL : [Link]

-

Title : Biological activity of oxadiazole and thiadiazole derivatives Source : PMC - PubMed Central URL : [Link]

-

Title : Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold Source : MDPI URL : [Link]

-

Title : New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies Source : PMC - NIH URL : [Link]

-

Title : Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source : RSC Publishing URL : [Link]

-

Title : The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes Source : RSC Publishing URL : [Link]

-

Title : Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives Source : PMC - PubMed Central URL : [Link]

-

Title : Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay Source : ResearchGate URL : [Link]

-

Title : The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][2][5]triazole and Imidazo[2,1-b][1][5][19]thiadiazole Derivatives Source : PubMed Central URL : [Link]

-

Title : The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes Source : PubMed URL : [Link]

-

Title : Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles Source : ResearchGate URL : [Link]

-

Title : The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes Source : RSC Publishing URL : [Link]

-

Title : Thiadiazoles and Their Properties Source : ISRES URL : [Link]

-

Title : Synthesis and quantum calculations of 1,3-thiazoles and 1,3,4-thiadiazole derivatives via pyridinylthioureas Source : ResearchGate URL : [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. isres.org [isres.org]

- 17. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-5-phenylamino-1,2,4-thiadiazole mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 3-Amino-5-phenylamino-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This guide delves into the postulated core mechanism of action of a specific derivative, this compound. While direct research on this particular molecule is emerging, a wealth of data on structurally related compounds allows for a robust, evidence-based exploration of its likely biological targets and cellular effects. This document synthesizes current knowledge, focusing on the scaffold's established roles in enzyme inhibition and the disruption of key signaling pathways. We will explore potential applications in oncology, infectious diseases, and thrombosis, providing a foundational understanding for researchers and drug development professionals. This guide is structured to provide not just information, but a framework for inquiry, complete with detailed experimental protocols to empower further investigation.

The 1,2,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered 1,2,4-thiadiazole ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2][3] Its significance is underscored by its classification as a bioisostere of other critical heterocyclic structures like pyrimidines and oxadiazoles, allowing it to mimic the function of these moieties in biological systems.[4] This inherent versatility has led to the development of 1,2,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The specific substitutions at the 3 and 5 positions are critical in defining the molecule's therapeutic potential and mechanism of action.[5]

The subject of this guide, this compound, combines two key functional groups known to impart significant biological activity. The amino group at the 3-position and the phenylamino group at the 5-position create a unique electronic and steric profile that suggests several potential mechanisms of action, which will be explored in the subsequent sections.

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on extensive research into its structural analogs, the primary mechanisms of action for this compound are likely rooted in enzyme inhibition. The following sections detail the most probable molecular targets and signaling pathways.

Anticancer Activity via Kinase Inhibition

A significant body of research points to the potential of thiadiazole derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6]

2.1.1. Inhibition of Bcr-Abl Tyrosine Kinase:

Derivatives of the related 1,3,4-thiadiazole scaffold have been identified as inhibitors of the Bcr-Abl tyrosine kinase, a constitutively active kinase that is the pathogenic driver in Chronic Myelogenous Leukemia (CML).[6][7] The thiadiazole core can act as a scaffold to position substituents in a way that allows them to bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and inducing apoptosis in cancer cells.[7] Molecular modeling studies of a 1,3,4-thiadiazole derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, revealed key hydrophobic interactions and bonding with amino acid residues in the Abl kinase domain, with an IC50 value of 7.4 µM.[6] It is highly probable that this compound could adopt a similar binding mode.

Hypothetical Kinase Inhibition Pathway

Caption: Postulated inhibition of the Bcr-Abl signaling pathway.

2.1.2. Inhibition of Other Kinases and Signaling Pathways:

The inhibitory potential of this scaffold is not limited to Bcr-Abl. Studies have implicated 1,3,4-thiadiazole derivatives in the inhibition of other key cancer-related kinases and pathways, including:

-

α-Glucosidase: Certain 1,3,4-thiadiazole-bearing Schiff base analogs have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism that has also been explored as a target in cancer therapy.[8]

-

Glutaminyl Cyclases (QC/isoQC): 2-Amino-1,3,4-thiadiazoles have been developed as inhibitors of QC and isoQC, enzymes that play a role in the modification of the CD47 "don't eat me" signal on cancer cells.[9] Inhibition of these enzymes can enhance the phagocytic activity of macrophages against cancer cells.[9]

Table 1: Anticancer Activity of Related Thiadiazole Derivatives

| Compound Class | Target | Cell Line | IC50/Activity | Reference |

| 1,3,4-Thiadiazole Derivative | Abl Protein Kinase | K562 (CML) | 7.4 µM | [6] |

| 3,5-bis(3-indolyl)-1,2,4-thiadiazole | Not specified | L5178Y (Murine Lymphoma) | 0.41 µM | [5] |

| 3-aryl-5-aryl-1,2,4-oxadiazole | Apoptosis Induction | T47D (Breast Cancer) | Active | [10] |

| 1,3,4-Thiadiazole-Schiff Base | α-Glucosidase | - | 1.10 ± 0.10 µM | [8] |

Antimicrobial Activity

The thiadiazole scaffold is a common feature in compounds with potent antibacterial and antifungal properties.[11] The mechanism is often multifaceted and can involve the inhibition of essential microbial enzymes.

2.2.1. Inhibition of Microbial Enzymes:

Thiadiazole derivatives have been shown to inhibit key enzymes in microbial metabolic pathways. For example, some have been investigated as inhibitors of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[12] The structural similarities between this compound and known antimicrobial thiadiazoles suggest it could act on similar targets.

Table 2: Antimicrobial Activity of Related Thiadiazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 1,2,4-Triazole/1,3,4-Thiadiazole | M. tuberculosis H37Rv | 16 | [13] |

| 1,3,4-Thiadiazole Derivatives | Gram-positive/negative bacteria | Varied | |

| Imidazo[2,1-b][1][4][11]-thiadiazole | Anti-TB/Antifungal Targets | Docking Study | [12] |

Antiplatelet Activity

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives as antiplatelet agents, which are crucial in the prevention of cardiovascular diseases.[14]

2.3.1. P2Y12 Receptor Antagonism:

Molecular docking studies of a potent antiplatelet 1,3,4-thiadiazole derivative revealed that the nitrogen of the thiadiazole ring forms hydrogen bonds with Lys280 in the P2Y12 receptor, a key receptor in ADP-induced platelet aggregation.[14] The phenylamino moiety of this compound could engage in similar hydrophobic interactions within the receptor's binding pocket, suggesting a potential role as a P2Y12 antagonist.[14]

Table 3: Antiplatelet Activity of a Related Thiadiazole Derivative

| Compound | Pathway | IC50 (µM) | Reference |

| 4-methylphenyl substituted 1,3,4-thiadiazole | ADP-induced aggregation | 39 ± 11 | [14] |

Key Experimental Protocols for Mechanism of Action Studies

To empirically determine the mechanism of action of this compound, a series of well-established in vitro assays are required. The following protocols provide a starting point for investigation.

In Vitro Kinase Inhibition Assay (Example: Abl Kinase)

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase.

Methodology:

-

Reagents and Materials: Recombinant human Abl kinase, biotinylated peptide substrate, ATP, kinase buffer, streptavidin-coated plates, HRP-conjugated anti-phosphotyrosine antibody, TMB substrate, stop solution, this compound.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a streptavidin-coated 96-well plate, add the biotinylated peptide substrate and allow it to bind.

-

Wash the plate to remove unbound substrate.

-

Add the recombinant Abl kinase, the test compound at various concentrations, and ATP to initiate the kinase reaction. Incubate at 30°C for 1 hour.

-

Wash the plate to remove the kinase and ATP.

-

Add an HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour.

-

Wash the plate to remove the unbound antibody.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell line (e.g., K562), complete culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for MoA Elucidation

Caption: A typical workflow for elucidating the mechanism of action.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3,5-disubstituted 1,2,4-thiadiazoles is highly dependent on the nature of the substituents.[5]

-

The Amino Group at Position 3: The presence of an amino group often imparts hydrogen bonding capabilities, which can be crucial for interaction with the active site of enzymes or receptors.

-

The Phenylamino Group at Position 5: The phenylamino moiety provides a larger, more hydrophobic substituent that can engage in van der Waals and pi-stacking interactions within a binding pocket. The substitution pattern on the phenyl ring itself can further modulate activity; electron-donating groups have been shown to improve antiplatelet activity in related 1,3,4-thiadiazoles, while electron-withdrawing groups have the opposite effect.[14]

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively identified, the existing body of literature on its structural analogs provides a strong foundation for postulating its mechanism of action. The most promising avenues for its therapeutic application appear to be in oncology, through the inhibition of key kinases like Bcr-Abl, and potentially in the treatment of microbial infections and thrombosis.

Future research should focus on a systematic evaluation of this compound against a panel of kinases and other relevant enzymes. Cellular assays to confirm its effects on signaling pathways and phenotypic outcomes will be critical. Further derivatization of the core structure, guided by SAR insights, could lead to the development of highly potent and selective therapeutic agents. The protocols and conceptual framework provided in this guide offer a clear path forward for unlocking the full therapeutic potential of this promising molecule.

References

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (No authors listed). Available at: [Link]

- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books.

-

An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. Neliti. Available at: [Link]

-

Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate. Available at: [Link]

-

New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PubMed Central. Available at: [Link]

-

Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. Available at: [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives from L-methionine as antituberculosis and antiviral agents. ResearchGate. Available at: [Link]

-

MOLECULAR DOCKING STUDY OF SOME NOVEL IMIDAZO [2,1-b][1][4][11]-THIADIAZOLE DERIVATIVES. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

-

Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at: [Link]

-

Some biologically active 1,2,4-thiadiazoles. ResearchGate. Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PubMed Central. Available at: [Link]

-

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. ACS Publications. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

-

Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. PubMed. Available at: [Link]

-

Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][4][11][14]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. PubMed Central. Available at: [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PubMed Central. Available at: [Link]

-

The mechanism steps of formation of aminothiadiazole 1(A–D). ResearchGate. Available at: [Link]

-

Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. Available at: [Link]

-

2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. NIH. Available at: [Link]

-

Recent Advances in the Chemistry and Synthetic Uses of Amino‐1,3,4‐thiadiazoles. (No authors listed). Available at: [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents - Neliti [neliti.com]

- 12. jpsionline.com [jpsionline.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 3-Amino-5-phenylamino-1,2,4-thiadiazole

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-5-phenylamino-1,2,4-thiadiazole

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. As a heterocyclic compound of significant interest in medicinal chemistry, understanding its precise molecular architecture is paramount for drug development and SAR (Structure-Activity Relationship) studies.[1] Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the application of key analytical methods.

Analytical Strategy: A Multi-faceted Approach

The unambiguous characterization of a novel or synthesized molecule like this compound does not rely on a single technique. Instead, a synergistic workflow is employed where each analysis provides a unique piece of the structural puzzle. Mass spectrometry provides the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity of the atomic framework.

Caption: Integrated workflow for spectroscopic analysis.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the foundational step, providing the molecular weight of the compound, which is critical for confirming its identity. High-resolution mass spectrometry (HRMS) further offers the exact mass, allowing for the determination of the molecular formula.

Expert Insight

We opt for Electrospray Ionization (ESI) as it is a soft ionization technique, minimizing fragmentation and ensuring a prominent molecular ion peak ([M+H]⁺), which is crucial for unambiguous molecular weight determination.[4]

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to generate protonated molecules ([M+H]⁺).

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation

The molecular formula for this compound is C₈H₈N₄S. The expected monoisotopic mass and the corresponding protonated molecule are presented below.

| Parameter | Value | Source |

| Molecular Formula | C₈H₈N₄S | - |

| Molecular Weight | 192.24 g/mol | Calculated |

| Expected [M+H]⁺ | 193.0542 m/z | Calculated |

| Observed [M+H]⁺ | 193 m/z | [1] |

The observation of a peak at m/z 193 confirms the molecular weight of the synthesized compound.[1] Further fragmentation in MS/MS experiments can reveal structural components.

Caption: Plausible MS fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

Expert Insight

The choice of the KBr pellet method is a standard for solid samples, providing high-quality spectra free from solvent interference. The key regions of interest are the N-H stretching region (3100-3500 cm⁻¹), the aromatic region, and the C=N/C-N stretching region (1500-1650 cm⁻¹), which are characteristic of the thiadiazole core and its substituents.[5]

Experimental Protocol: KBr Pellet

-

Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr powder.

-

Grinding: Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation

The FT-IR spectrum provides clear evidence for the key functional groups. The presence of both primary and secondary amine groups is a defining characteristic.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| ~3417 | N-H Stretch (asymmetric) | Primary Amine (-NH₂) | [1] |

| ~3317 | N-H Stretch (symmetric) | Primary Amine (-NH₂) | [1] |

| ~3245 | N-H Stretch | Secondary Amine (-NH-Ph) | [1] |

| ~3050 | C-H Stretch | Aromatic Ring | |

| ~1635 | C=N Stretch | Thiadiazole Ring | [1][4] |

| ~1558 | N-H Bend | Amine Groups | [1] |

| ~1500, 1450 | C=C Stretch | Aromatic Ring | [6] |

| ~750 | C-S Stretch | Thiadiazole Ring | [1] |

The distinct bands for N-H stretching confirm the presence of both the 3-amino and 5-phenylamino substituents. The C=N stretch is characteristic of the heterocyclic thiadiazole ring.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expert Insight

Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for this compound. Its polarity effectively dissolves the sample, and its ability to form hydrogen bonds with the N-H protons slows their exchange rate, making them visible in the ¹H NMR spectrum as distinct, often broad, signals. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the protons of the two amine groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~9.60 | s (broad) | 1H | -NH -Ph (Secondary Amine) | [1] |

| ~7.50 | d | 2H | Phenyl H (ortho) | [1] |

| ~7.25 | t | 2H | Phenyl H (meta) | [1] |

| ~6.90 | t | 1H | Phenyl H (para) | [1] |

| ~6.55 | s (broad) | 2H | -NH₂ (Primary Amine) | [1] |

The broad singlets at ~9.60 and ~6.55 ppm are characteristic of exchangeable N-H protons.[1] The complex multiplet pattern between 6.90 and 7.50 ppm is the classic signature of a monosubstituted benzene ring.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Record on the same NMR spectrometer, switching to the ¹³C nucleus frequency.

-

Acquisition: A proton-decoupled sequence is used to produce a spectrum with single lines for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum reveals the carbon framework of the molecule, including the two distinct carbons of the thiadiazole ring.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~172.5 | C5 (Thiadiazole ring, attached to -NHPh) | [1] |

| ~165.0 | C3 (Thiadiazole ring, attached to -NH₂) | [1] |

| ~142.0 | Phenyl C (ipso, attached to -NH) | [1] |

| ~129.0 | Phenyl C (meta) | [1] |

| ~121.0 | Phenyl C (para) | [1] |

| ~118.0 | Phenyl C (ortho) | [1] |

The downfield signals at ~172.5 and ~165.0 ppm are characteristic of the carbon atoms within the electron-deficient 1,2,4-thiadiazole ring.[1][7] The remaining four signals in the aromatic region correspond to the six carbons of the phenyl group, with ortho/meta carbons being equivalent due to free rotation.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-grade solvent like ethanol or methanol.

-

Analysis: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum against a solvent blank, typically from 200 to 400 nm.

Data Interpretation

For 5-arylamino substituted thiatriazoles, a related class of compounds, characteristic absorption peaks are observed in the range of 230-300 nm.[8] Similar absorption characteristics are expected for this compound due to the conjugated system formed by the phenyl ring and the thiadiazole heterocycle.

| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~230-240 | π → π | Phenyl Ring |

| ~260-300 | π → π | Phenyl-Thiadiazole Conjugated System |

The high-energy absorption corresponds to the benzene ring, while the lower-energy absorption is characteristic of the extended π-system.

Conclusion

The collective application of mass spectrometry, FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy provides a complete and unambiguous structural characterization of this compound. The data presented in this guide, synthesized from authoritative sources, confirms the molecular formula C₈H₈N₄S and validates the connectivity of the phenylamino and amino substituents at the C5 and C3 positions of the 1,2,4-thiadiazole core, respectively. This robust analytical framework is essential for quality control in synthesis and provides the foundational data needed for further research and development in medicinal chemistry.

References

-

Ugale, M. R., & Berad, B. N. (n.d.). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. IJERT. Retrieved from [Link]

-

Mathew, B., et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1), 364-370. Retrieved from [Link]

-

Baryshnikov, G. L., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. Retrieved from [Link]

-

Kurzer, F., & Taylor, S. A. (1962). Thiadiazoles. Part XII. The ultraviolet absorption spectra of some 1,2,4-thiadiazoles. Journal of the Chemical Society (Resumed), 4191-4200. Retrieved from [Link]

-

Olszewska, P., et al. (2022). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. International Journal of Molecular Sciences, 23(15), 8729. Retrieved from [Link]

-

Al-dujaili, A. H., et al. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 26(21), 6432. Retrieved from [Link]

-

Kadhim, W. R., et al. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(7), 295-305. Retrieved from [Link]

-

Olszewska, P., et al. (2022). Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation. International Journal of Molecular Sciences, 23(19), 11956. Retrieved from [Link]

-

Olszewska, P., et al. (2022). Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation. ResearchGate. Retrieved from [Link]

-

Wahab, A., & Rao, R. (2018). SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. Indian J.Sci.Res., 8(2), 192-194. Retrieved from [Link]

-

Gîrd, C. E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals, 16(12), 1718. Retrieved from [Link]

-

Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2). Retrieved from [Link]

-

Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research. Retrieved from [Link]

-

NIST. (n.d.). Thiazole. NIST Chemistry WebBook. Retrieved from [Link]

-

ÇAVUŞ, M. S., & MUĞLU, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-340. Retrieved from [Link]

-

Al-Juboori, A. M. J., et al. (2020). Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. ResearchGate. Retrieved from [Link]

-

Starova, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 868. Retrieved from [Link]

-

S, S., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(8), 1109-1118. Retrieved from [Link]

-

NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ahmad, S., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Pharmaceutical and Biomedical Analysis, 245, 116086. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino-3-phenyl-1,2,4-thiadiazole. Retrieved from [Link]

Sources

- 1. ijert.org [ijert.org]

- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. ijsr.in [ijsr.in]

The Versatile Scaffold: Unlocking the Therapeutic Potential of Substituted 1,2,4-Thiadiazoles

An In-depth Technical Guide:

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure."[1] Its unique physicochemical properties, including aromaticity and in-vivo stability, make it a versatile scaffold for designing novel therapeutic agents. A key feature that sets the 1,2,4-thiadiazole core apart is its function as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues, particularly cysteine, in target proteins.[2][3] This guide provides a comprehensive exploration of the diverse biological activities of substituted 1,2,4-thiadiazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. We will examine their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering field-proven insights for drug discovery professionals.

The Core Mechanism: Covalent Thiol Trapping

A distinctive feature of the 1,2,4-thiadiazole scaffold is its inherent reactivity towards nucleophilic thiol groups, such as those found in the cysteine residues of enzymes.[2] The nitrogen-sulfur (N-S) bond within the ring is susceptible to nucleophilic attack by a deprotonated cysteine thiol. This attack leads to the cleavage of the N-S bond and the formation of a stable disulfide bond between the inhibitor and the enzyme, resulting in irreversible inactivation.[3] This mechanism of "thiol trapping" is a powerful strategy for achieving potent and sustained target inhibition.

The causality behind this reactivity lies in the electron-withdrawing nature of the nitrogen atoms, which polarizes the N-S bond and makes the sulfur atom electrophilic. This targeted covalent modification is highly sought after in drug design as it can lead to enhanced potency, prolonged duration of action, and a reduced likelihood of drug resistance.

Caption: Covalent inhibition via thiol trapping by a 1,2,4-thiadiazole.

Anticancer Activity

Substituted 1,2,4-thiadiazoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes in cancer progression to the induction of apoptosis.

Mechanism of Action: Aromatase Inhibition

One notable anticancer mechanism involves the inhibition of aromatase, a key enzyme in estrogen biosynthesis.[5] Compounds like 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole have shown potent aromatase inhibitory activity, making them valuable for treating hormone-dependent cancers such as specific types of breast cancer.[5][6] By blocking aromatase, these thiadiazole derivatives reduce estrogen levels, thereby suppressing the growth of estrogen-receptor-positive tumors.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into optimizing the anticancer potency of 1,2,4-thiadiazole derivatives. The nature and position of substituents on the scaffold significantly influence their cytotoxic effects.

| Compound ID | Core Structure | R1 Substituent | R2 Substituent | Target Cell Line | IC50 (µM) | Reference |

| 8b | 1,2,4-Thiadiazole-1,2,4-Triazole | 3,4,5-trimethoxyphenyl | Amide functionality | MCF-7 (Breast) | 0.10 ± 0.084 | [5] |

| 8b | 1,2,4-Thiadiazole-1,2,4-Triazole | 3,4,5-trimethoxyphenyl | Amide functionality | A549 (Lung) | 0.17 ± 0.032 | [5] |

| 8b | 1,2,4-Thiadiazole-1,2,4-Triazole | 3,4,5-trimethoxyphenyl | Amide functionality | DU-145 (Prostate) | 0.83 ± 0.091 | [5] |

| 15a | 1,2,4-Thiadiazole-1,2,4-Oxadiazole | Phenyl | Phenyl | Colo-205 (Colon) | 0.10 | [7] |

| 15a | 1,2,4-Thiadiazole-1,2,4-Oxadiazole | Phenyl | Phenyl | A2780 (Ovarian) | 0.11 | [7] |

This table synthesizes data from multiple sources to illustrate SAR trends.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for in-vitro anticancer drug screening.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test 1,2,4-thiadiazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[5]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Substituted 1,2,4-thiadiazoles have demonstrated promising activity against a spectrum of pathogens, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans).[8][9]

Mechanism of Action

While the precise antimicrobial mechanisms are still under investigation for many derivatives, the foundational thiol-trapping capability of the 1,2,4-thiadiazole ring is a likely contributor.[3] Many essential bacterial and fungal enzymes rely on cysteine residues for their catalytic function. By irreversibly inhibiting these enzymes, thiadiazole derivatives can disrupt critical metabolic pathways, such as cell wall synthesis, protein synthesis, or DNA replication, leading to microbial cell death.

Structure-Activity Relationship (SAR) Insights

Antimicrobial SAR studies indicate that specific substitutions can enhance potency and broaden the spectrum of activity. For instance, derivatives bearing a 1,3,4-thiadiazole ring linked to another heterocyclic system have shown higher activity against B. subtilis and fungi.[8]

| Compound ID | Core Structure | Key Substituent | Target Organism | MIC (µg/mL) | Reference |

| 8g | Phthalazinone-Thiadiazole | 4-chlorophenyl | C. parapsilosis | 16 | [9] |

| 8l | Phthalazinone-Thiadiazole | 4-nitrophenyl | C. parapsilosis | 16 | [9] |

| 8a | Phthalazinone-Thiadiazole | Phenyl | B. subtilis | 32 | [9] |

| 7i | Phthalazinone-Triazole | 4-methylphenyl | C. parapsilosis | 32 | [9] |

| 7k | Phthalazinone-Triazole | 4-methoxyphenyl | C. albicans | 64 | [9] |

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the 1,2,4-thiadiazole derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) should also be tested as a reference.[9]

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in the series where no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,2,4-thiadiazole derivatives have been identified as possessing significant anti-inflammatory properties.[5][10]

The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[5][11] By inhibiting COX-1 and/or COX-2, these compounds can effectively reduce pain, swelling, and other hallmarks of inflammation. The evaluation of this activity is often performed using in-vivo models like the carrageenan-induced rat paw edema test.[12]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a critical need for agents that can protect neurons from damage and death. Novel 1,2,4-thiadiazole derivatives have demonstrated potent neuroprotective effects in various in-vitro models.[6][13]

One of the key mechanisms identified is the ability of these compounds to inhibit glutamate-stimulated calcium (Ca²⁺) uptake in synaptosomes.[13] Excessive calcium influx is a major cause of excitotoxicity, a process that leads to neuronal death in many neurological disorders. By modulating calcium homeostasis, these thiadiazoles can shield neurons from excitotoxic damage.[13] Furthermore, some derivatives have shown a protective effect in neuronal cultures exposed to other neurotoxic insults, such as trophic factor deprivation.[14] This suggests that the 1,2,4-thiadiazole scaffold holds promise for the development of drugs to treat complex neurological diseases.[6][15]

Synthesis and Future Perspectives

The biological potential of 1,2,4-thiadiazoles is intrinsically linked to the accessibility of diverse derivatives. Numerous synthetic strategies have been developed, including the oxidative intramolecular S-N bond formation in imidoyl thioureas and cycloaddition reactions.[16][17] Modern, environmentally friendly approaches utilizing electrochemical methods or green catalysts are also gaining prominence.[16][17]

Future Directions:

-